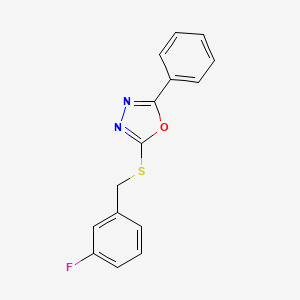![molecular formula C22H16N2O3S B3139841 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate CAS No. 477857-29-7](/img/structure/B3139841.png)
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
Vue d'ensemble
Description
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate (4MPTPC) is a synthetic compound that has gained attention in recent years due to its potential applications in the fields of biochemistry, physiology, and drug development. 4MPTPC has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anticancer activities. In addition, 4MPTPC has been shown to have a number of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- A novel synthesis process for pyrimidine derivatives has been established, demonstrating significant yields and highlighting the compound's potential in further pharmacological and biological research. These compounds possess replaceable groups that allow for varied chemical modifications, facilitating the exploration of diverse biological activities and applications (Jadhav et al., 2022).
- Research into the structural investigation of pyrimidine derivatives, including methoxy-phenyl groups, has provided insights into their molecular conformations, enhancing the understanding of their potential interactions in biological systems (Akkurt et al., 2003).
Biological Activities
- Certain pyrimidine derivatives have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in developing antifungal agents (Jafar et al., 2017).
- The synthesis and evaluation of pyrimidin-2-amines have revealed anti-inflammatory properties, indicating their utility in creating new therapeutic agents for inflammation-related conditions (Kumar et al., 2017).
Corrosion Inhibition
- Pyridopyrimidinone derivatives have demonstrated efficacy as corrosion inhibitors, protecting materials like carbon steel in acidic environments. This property could lead to applications in industrial processes and materials science (Abdallah et al., 2018).
Advanced Materials and Catalysis
- The structural parameters, electronic, and non-linear optical properties of thiopyrimidine derivatives have been extensively studied, indicating their potential applications in optoelectronics and as materials with advanced optical features (Hussain et al., 2020).
Pharmacological Screening
- Pyrimidine derivatives have been subjected to pharmacological screening, revealing varied biological activities. These activities underline the compound's versatility and potential as a basis for developing new drugs with specific biological targets (Farouk et al., 2021).
Propriétés
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-26-17-8-4-15(5-9-17)19-12-13-23-21(24-19)16-6-10-18(11-7-16)27-22(25)20-3-2-14-28-20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKQCBJHECLEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164153 | |
| Record name | 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477857-29-7 | |
| Record name | 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139772.png)
![8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139776.png)
![8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139778.png)

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3139802.png)
![Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B3139807.png)

![1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B3139828.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B3139837.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B3139853.png)
![methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139856.png)
![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3139864.png)
![methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B3139869.png)
